Chemical properties of 7-Nitroisoindolo[2,1-a]quinoline-5,11-dione
Chemical properties of 7-Nitroisoindolo[2,1-a]quinoline-5,11-dione
An In-depth Technical Guide to the Chemical Properties of 7-Nitroisoindolo[2,1-a]quinoline-5,11-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isoindolo[2,1-a]quinoline-5,11-dione core is a tetracyclic heterocyclic system of significant interest in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer and antimicrobial properties.[1][2][3] This guide focuses on a specific, functionally rich derivative: 7-Nitroisoindolo[2,1-a]quinoline-5,11-dione. The introduction of a nitro group at the 7-position is anticipated to profoundly influence the molecule's electronic profile, reactivity, and therapeutic potential. This document provides a comprehensive analysis of its chemical properties, including a proposed synthetic strategy, predicted spectroscopic data (NMR, IR, MS), and a discussion of its chemical reactivity. The insights herein are designed to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel quinoline-based therapeutic agents.
Molecular Structure and Physicochemical Properties
7-Nitroisoindolo[2,1-a]quinoline-5,11-dione is a rigid, planar molecule featuring a fused four-ring system. The structure incorporates both a ketone and an amide (lactam) carbonyl group, along with an aromatic nitro group. These functional groups dictate its chemical behavior and physical properties.
The electron-withdrawing nature of the dione and nitro moieties decreases the electron density of the aromatic system, which can influence intermolecular interactions and receptor binding. Based on its structure, the compound is expected to be a crystalline solid with a high melting point and limited solubility in water, but readily soluble in polar organic solvents like DMSO, DMF, and chlorinated solvents.[4]
Table 1: Predicted Physicochemical Properties
| Property | Value | Source/Method |
| Molecular Formula | C₁₅H₇N₂O₄ | Calculated |
| Molecular Weight | 293.23 g/mol | Calculated |
| XLogP3 | ~2.5 | Predicted (Based on analogous structures) |
| Hydrogen Bond Donors | 0 | Calculated |
| Hydrogen Bond Acceptors | 5 | Calculated |
| Rotatable Bonds | 0 | Calculated |
Synthesis and Mechanistic Considerations
A robust synthesis of 7-Nitroisoindolo[2,1-a]quinoline-5,11-dione can be envisioned as a two-stage process: first, the construction of the parent isoindolo[2,1-a]quinoline-5,11-dione scaffold, followed by regioselective nitration.
Synthesis of the Core Scaffold
The key step for constructing the tetracyclic system is an intramolecular Friedel-Crafts acylation.[5] The process begins with the preparation of an N-substituted phthalimide derivative, which is then elaborated to an acid chloride that can cyclize to form the dione core.
Caption: Standard workflow for analytical characterization.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show six distinct signals in the aromatic region. The protons on the nitro-substituted ring will be significantly downfield due to the strong electron-withdrawing effect of the nitro group.
Table 2: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz | Rationale |
| H-1, H-4 | 7.6 - 7.8 | m | - | Protons on the terminal benzene ring. |
| H-2, H-3 | 7.8 - 8.0 | m | - | Protons on the terminal benzene ring. |
| H-6 | ~9.0 | d | ~2.0 | Deshielded by adjacent C=O and ortho to the nitro group. |
| H-8 | ~8.4 | dd | J = ~9.0, ~2.0 | Ortho to the nitro group. |
| H-9, H-10 | 7.9 - 8.2 | m | - | Less affected protons on the quinoline moiety. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide key information about the carbon skeleton, with the carbonyl carbons appearing significantly downfield.
Table 3: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| C=O (Ketone, C5) | ~180 | Typical ketone carbonyl chemical shift. |
| C=O (Amide, C11) | ~165 | Typical amide carbonyl chemical shift. |
| C-NO₂ (C7) | ~148 | Quaternary carbon attached to the nitro group. |
| Aromatic C | 120 - 145 | Multiple signals for the remaining aromatic carbons. |
| Quaternary C | 130 - 150 | Signals for the fused ring junction carbons. |
Infrared (IR) Spectroscopy
The IR spectrum is crucial for identifying the key functional groups present in the molecule.
Table 4: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |
| Aromatic C-H | 3100 - 3000 | Stretch |
| C=O (Ketone) | 1690 - 1670 | Stretch |
| C=O (Amide/Lactam) | 1670 - 1650 | Stretch |
| Aromatic C=C | 1600, 1475 | Stretch |
| N-O (Nitro) | 1550 - 1530 (asymmetric) | Stretch |
| N-O (Nitro) | 1360 - 1340 (symmetric) | Stretch |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and provide structural information through fragmentation patterns.
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Molecular Ion (M⁺): A prominent peak is expected at m/z = 293, corresponding to the molecular formula C₁₅H₇N₂O₄.
-
Key Fragmentation Patterns:
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Loss of NO₂: A fragment at m/z = 247 [M - 46]⁺.
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Loss of CO: Fragments at m/z = 265 [M - 28]⁺ and m/z = 219 [M - NO₂ - CO]⁺.
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Loss of NO: A fragment at m/z = 263 [M - 30]⁺.
-
Chemical Reactivity and Potential Transformations
The reactivity of 7-Nitroisoindolo[2,1-a]quinoline-5,11-dione is governed by its functional groups, offering several avenues for synthetic modification.
Caption: Key transformations starting from the 7-nitro derivative.
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Reduction of the Nitro Group: The most significant transformation is the reduction of the nitro group to a primary amine (7-aminoisoindolo[2,1-a]quinoline-5,11-dione). This reaction is typically achieved with reagents like tin(II) chloride (SnCl₂) in HCl, or through catalytic hydrogenation (H₂/Pd-C). The resulting amino group is a versatile handle for further functionalization. It dramatically alters the electronic properties of the molecule from electron-withdrawing to electron-donating and introduces a hydrogen bond donor.
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Derivatization of the Amino Group: The 7-amino derivative can be readily converted into a diazonium salt, which can then undergo Sandmeyer reactions to introduce a variety of substituents (e.g., -Cl, -Br, -CN, -OH). Furthermore, the amine can be acylated to form amides or used in coupling reactions to generate new C-N bonds, enabling the synthesis of extensive compound libraries for structure-activity relationship (SAR) studies.
-
Reactivity of Carbonyl Groups: The ketone at C5 is susceptible to nucleophilic attack by strong nucleophiles like Grignard or organolithium reagents, leading to the formation of tertiary alcohols. The amide carbonyl at C11 is significantly less reactive but could potentially be reduced under harsh conditions (e.g., with LiAlH₄).
Conclusion
7-Nitroisoindolo[2,1-a]quinoline-5,11-dione is a promising heterocyclic scaffold characterized by a unique combination of functional groups that impart distinct chemical properties. This guide has provided a detailed theoretical framework for its synthesis, spectroscopic identity, and chemical reactivity. The predictions herein serve as a valuable starting point for its practical investigation. The true potential of this molecule lies in its capacity as a synthetic intermediate; the strategic reduction of its nitro group unlocks a pathway to a vast array of 7-substituted derivatives. Further research into these derivatives is warranted to explore their potential as novel therapeutic agents, particularly in the fields of oncology and infectious diseases.
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